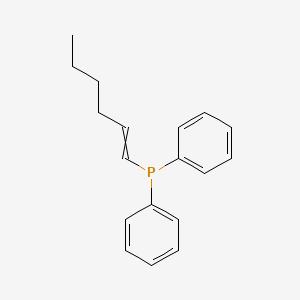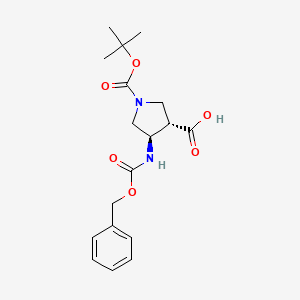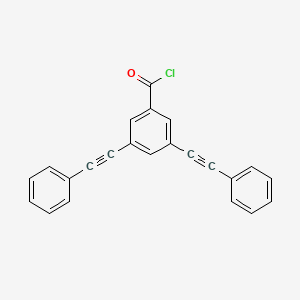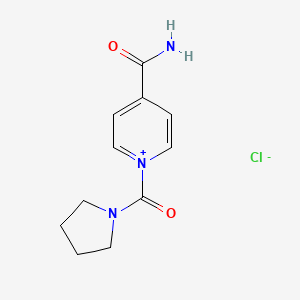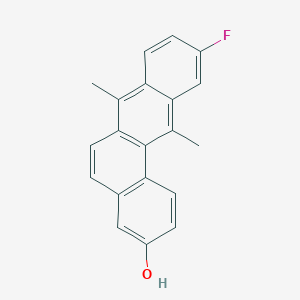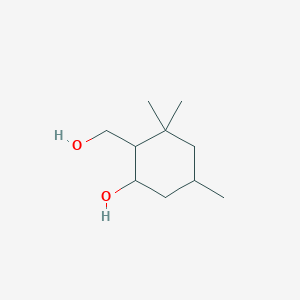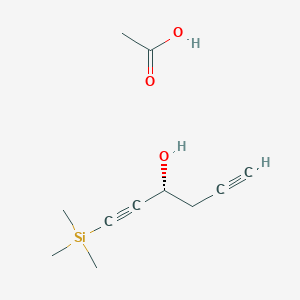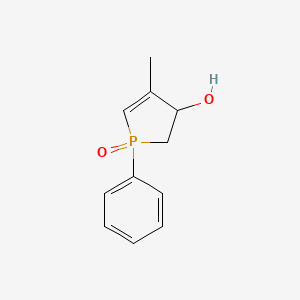![molecular formula C30H26O3 B12564870 2'-Butoxy-7-methylspiro[naphtho[1,2-b]pyran-2,9'-xanthene] CAS No. 185449-76-7](/img/structure/B12564870.png)
2'-Butoxy-7-methylspiro[naphtho[1,2-b]pyran-2,9'-xanthene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Butoxy-7-methylspiro[naphtho[1,2-b]pyran-2,9’-xanthene] is a complex organic compound characterized by its unique spiro structure. This compound contains a naphthopyran core fused with a xanthene moiety, which is further substituted with butoxy and methyl groups. The presence of multiple aromatic rings and ether linkages contributes to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Butoxy-7-methylspiro[naphtho[1,2-b]pyran-2,9’-xanthene] typically involves multi-step organic reactions. The starting materials often include naphthol derivatives and xanthene precursors. The key steps in the synthesis may involve:
Formation of the Naphthopyran Core: This can be achieved through cyclization reactions involving naphthol derivatives.
Spirocyclization: The naphthopyran core is then subjected to spirocyclization with xanthene derivatives under acidic or basic conditions.
Substitution Reactions: Introduction of butoxy and methyl groups is carried out through nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Butoxy-7-methylspiro[naphtho[1,2-b]pyran-2,9’-xanthene] can undergo various chemical reactions, including:
Oxidation: The aromatic rings and ether linkages can be oxidized using strong oxidizing agents.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The butoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2’-Butoxy-7-methylspiro[naphtho[1,2-b]pyran-2,9’-xanthene] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of dyes, pigments, and other materials due to its aromatic structure.
Wirkmechanismus
The mechanism by which 2’-Butoxy-7-methylspiro[naphtho[1,2-b]pyran-2,9’-xanthene] exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic rings and ether linkages allow it to form π-π interactions and hydrogen bonds with these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spirooxazines: Similar spiro structures with different substituents.
Spiropyrans: Compounds with a spiro linkage between a pyran and another aromatic ring.
Xanthene Derivatives: Compounds containing the xanthene core with various substituents.
Uniqueness
2’-Butoxy-7-methylspiro[naphtho[1,2-b]pyran-2,9’-xanthene] is unique due to its specific combination of butoxy and methyl groups, which confer distinct chemical and physical properties compared to other spiro compounds. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
185449-76-7 |
|---|---|
Molekularformel |
C30H26O3 |
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
2'-butoxy-7-methylspiro[benzo[h]chromene-2,9'-xanthene] |
InChI |
InChI=1S/C30H26O3/c1-3-4-18-31-22-13-15-28-26(19-22)30(25-10-5-6-11-27(25)32-28)17-16-21-12-14-23-20(2)8-7-9-24(23)29(21)33-30/h5-17,19H,3-4,18H2,1-2H3 |
InChI-Schlüssel |
SNZMCRCXYJQPHW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC2=C(C=C1)OC3=CC=CC=C3C24C=CC5=C(O4)C6=CC=CC(=C6C=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[4.1.0]hept-4-ene](/img/structure/B12564787.png)
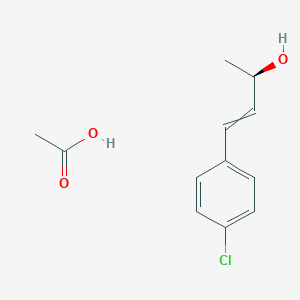
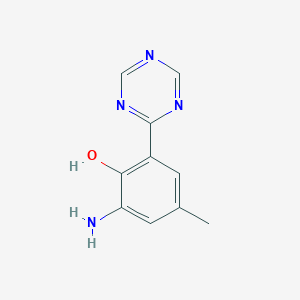
![N-[(E)-(Dimethylamino)methylidene]-2-phenoxyacetamide](/img/structure/B12564801.png)
